ethyl ({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)formate
CAS No.: 946299-99-6
Cat. No.: VC11978504
Molecular Formula: C9H12N4O3S
Molecular Weight: 256.28 g/mol
* For research use only. Not for human or veterinary use.
![ethyl ({5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}carbamoyl)formate - 946299-99-6](/images/structure/VC11978504.png)
Specification
CAS No. | 946299-99-6 |
---|---|
Molecular Formula | C9H12N4O3S |
Molecular Weight | 256.28 g/mol |
IUPAC Name | ethyl 2-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamino)-2-oxoacetate |
Standard InChI | InChI=1S/C9H12N4O3S/c1-2-16-7(15)6(14)10-8-11-12-9-13(8)4-3-5-17-9/h2-5H2,1H3,(H,10,11,14) |
Standard InChI Key | JQKNXGOKYGPXIK-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(=O)NC1=NN=C2N1CCCS2 |
Canonical SMILES | CCOC(=O)C(=O)NC1=NN=C2N1CCCS2 |
Introduction
Structural Characteristics and Nomenclature
The compound’s IUPAC name, ethyl ({5H,6H,7H- triazolo[3,4-b] thiazin-3-yl}carbamoyl)formate, reflects its complex architecture. The core consists of a bicyclic system formed by fusing a 1,2,4-triazole ring with a 1,3-thiazine ring. The triazole moiety occupies positions 3 and 4 of the thiazine, as indicated by the [3,4-b] fusion notation. At position 3 of the triazole, a carbamoylformate group is attached, with an ethyl ester functionalizing the formate moiety .
Key structural features include:
-
Triazole-thiazine core: Provides rigidity and potential hydrogen-bonding sites due to nitrogen atoms.
-
Carbamoylformate side chain: Introduces polarity and reactivity, particularly through the ester group.
-
Ethyl ester: Enhances lipophilicity, influencing solubility and pharmacokinetic properties .
Comparative analysis with structurally similar compounds, such as ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS 32278-52-7), reveals shared characteristics in ester stability and heterocyclic reactivity .
Synthetic Pathways and Precursors
While no explicit synthesis route for ethyl ({5H,6H,7H- triazolo[3,4-b] thiazin-3-yl}carbamoyl)formate is documented, analogous compounds suggest a multi-step approach:
Formation of the Triazole-Thiazine Core
The bicyclic system may be constructed via cyclocondensation reactions. For example, ethyl 6,7-dihydro-5H-pyrazolo[5,1-b] oxazine-2-carboxylate (CAS 153597-59-2) is synthesized through heterocyclization of hydrazine derivatives with carbonyl-containing precursors . Applying similar logic, a thiazine precursor could react with a triazole-forming agent (e.g., hydrazine or amidine) under acidic or basic conditions .
Esterification and Final Modification
The ethyl ester group is typically introduced early in the synthesis (e.g., using ethanol in Fischer esterification) or retained from precursor molecules. Post-synthetic modifications, such as hydrolysis to the carboxylic acid, are possible but would alter the compound’s properties .
Physicochemical Properties
Based on structural analogs, the following properties are hypothesized:
Experimental validation is necessary, particularly for spectral data (e.g., -NMR peaks near δ 1.3 ppm for the ethyl group and δ 4.2–4.4 ppm for the ester oxygen) .
Pharmacological and Biological Activity
Triazole-thiazine hybrids are underrepresented in pharmacological literature, but related structures exhibit diverse bioactivities:
Enzyme Inhibition
The carbamoyl group is a known pharmacophore in enzyme inhibitors. For instance, condensed aminodihydrothiazine derivatives (as in CA2711655A1) inhibit proteases and kinases, highlighting the potential of the triazole-thiazine scaffold in targeting enzymatic active sites .
Cytotoxicity and Cancer Research
Ethyl-containing heterocycles often exhibit cytotoxic effects. While no direct evidence links the target compound to anticancer activity, its structural similarity to edoxaban intermediates (e.g., CAS 1243308-37-3) implies possible roles in modulating coagulation pathways or angiogenesis .
Stability and Degradation Pathways
The ethyl ester group is prone to hydrolysis, particularly under acidic or alkaline conditions. In ethyl 5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate, refluxing with hydrochloric acid yields the carboxylic acid derivative, indicating that the target compound may degrade similarly . Recommended storage conditions include:
Degradation products likely include the free carboxylic acid and triazole-thiazine amine, both of which could exhibit altered bioactivity .
Analytical Characterization
Spectroscopic Methods
-
-NMR: Key signals expected for the ethyl group (triplet at δ 1.3–1.4 ppm, quartet at δ 4.1–4.3 ppm), aromatic protons (δ 7.0–8.0 ppm for the triazole-thiazine core), and carbamoyl NH (δ 10–11 ppm) .
-
IR Spectroscopy: Strong absorption at ~1720 cm (C=O stretch of ester and carbamate), 1650 cm (C=N triazole), and 1250 cm (C-O ester) .
Chromatographic Techniques
Reverse-phase HPLC using a C18 column and acetonitrile/water gradient would separate the compound from degradation products. Retention times can be compared to analogs like ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride, which elutes at ~6.2 minutes under similar conditions .
Mass Spectrometry
High-resolution MS (HRMS) would confirm the molecular ion peak at m/z 268.3 (M) and fragmentation patterns characteristic of ester cleavage (e.g., loss of 46 Da corresponding to the ethyl group) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume